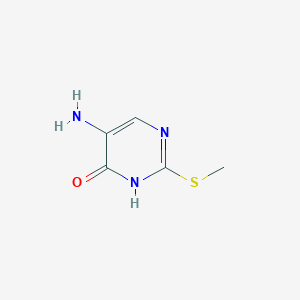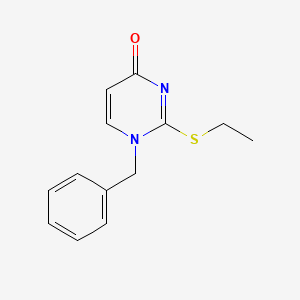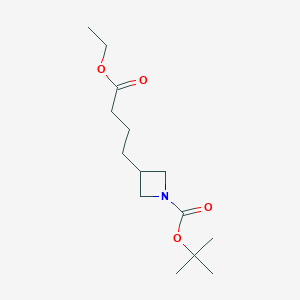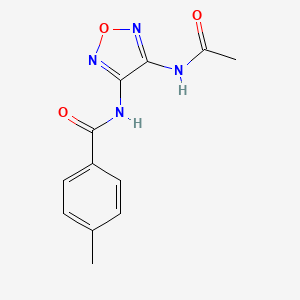
5-Amino-2-(methylthio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H7N3OS. This compound is part of the pyrimidine family, which is significant in various biochemical processes and pharmaceutical applications. Its structure includes an amino group at the 5-position, a methylthio group at the 2-position, and a keto group at the 4-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-2-(methylthio)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides allows it to be used in research related to DNA and RNA synthesis and repair mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for antiviral, antibacterial, and anticancer properties due to their ability to interfere with essential biological pathways in pathogens and cancer cells.
Industry
Industrially, this compound finds applications in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions makes it a valuable precursor in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of these targets. This modulation can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-(methylthio)pyrimidine: Lacks the keto group at the 4-position.
2-Methylthio-4(3H)-pyrimidinone: Lacks the amino group at the 5-position.
5-Amino-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
Uniqueness
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three functional groups (amino, methylthio, and keto) on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
6627-25-4 |
|---|---|
Molekularformel |
C5H7N3OS |
Molekulargewicht |
157.20 g/mol |
IUPAC-Name |
5-amino-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,6H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
QTTKCUGUBUQSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=O)N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)


![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)

![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)
![3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12927374.png)

![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)




